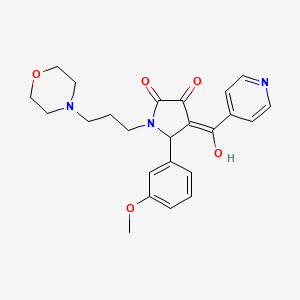
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline, also known as MNTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNTA is a thiazole-based compound that has been synthesized using different methods.
Scientific Research Applications
Synthesis Techniques and Mechanistic Aspects
- The study by Chippendale, Iddon, and Suschitzky (1973) delved into synthesizing compounds related to the queried chemical, focusing on the mechanistic aspects of their formation. This research highlights methods like reductive cyclization and thermolysis, contributing to the broader understanding of chemical synthesis in this domain (Chippendale, Iddon, & Suschitzky, 1973).
Intricacies in Palladium-Catalyzed Synthesis
- Richey and Yu (2009) developed an efficient palladium-catalyzed intramolecular carbometalation reaction. Their study, while focusing on a different chemical compound, aligns with the intricate synthetic pathways that may be relevant for the queried chemical (Richey & Yu, 2009).
Cytotoxicity Studies
- Pandey et al. (2019) conducted in vitro cytotoxicity assays on a series of compounds, including those structurally related to the queried chemical. Their work provides insights into the potential biological activities and cytotoxic properties of such compounds (Pandey et al., 2019).
Antimicrobial Properties
- Research by Yolal et al. (2012) and Bharti et al. (2010) explored the antimicrobial activities of compounds structurally related to the queried chemical. These studies offer valuable information on the potential use of such compounds in battling microbial infections (Yolal et al., 2012); (Bharti et al., 2010).
Electrochromic Materials Development
- Li et al. (2017) synthesized novel materials employing nitrotriphenylamine units and different thiophene derivatives, which could have parallels with the queried chemical in terms of their electrochromic applications (Li et al., 2017).
Molecular and Solid State Structure Analysis
- The work by Köysal et al. (2015) provides insights into the crystal and molecular structure of related compounds, which is crucial for understanding the physical and chemical properties of the queried chemical (Köysal et al., 2015).
Photophysical Properties
- Research by Leopold and Strassner (2017) on N-phenyl-1,3-thiazol-2-ylidene platinum(ii) complexes, including their synthesis and photophysical properties, could be relevant for understanding similar properties in the queried chemical (Leopold & Strassner, 2017).
Oxidation Processes
- Gebhardt et al. (2008) examined the selective oxidation of substituted anilines, a process that might be pertinent for modifying or synthesizing the queried chemical (Gebhardt et al., 2008).
properties
IUPAC Name |
3-(2-methoxyethyl)-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-11-10-20-17(14-6-5-9-16(12-14)21(22)23)13-25-18(20)19-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNTUXWYJHJHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)

![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)


![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)

![2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2437032.png)

![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)